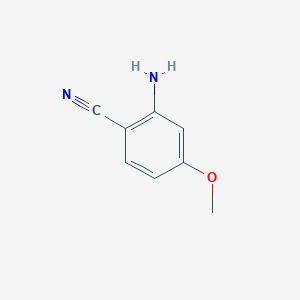

2-Amino-4-methoxybenzonitrile

Beschreibung

Contextualization within Aromatic Nitrile Chemistry

Aromatic nitriles are a class of organic compounds characterized by a nitrile (-C≡N) group attached to an aromatic ring. fiveable.me This combination imparts unique chemical properties, including high boiling points and solubility in organic solvents. numberanalytics.com The nitrile group is strongly electron-withdrawing, which influences the reactivity of the aromatic ring, making these compounds versatile intermediates in organic synthesis. fiveable.mesioc-journal.cn They are foundational in the production of various materials, including dyes, pigments, pharmaceuticals, and agrochemicals. numberanalytics.comsioc-journal.cn The reactivity of aromatic nitriles allows them to undergo a variety of chemical transformations, such as nucleophilic substitution and cycloaddition reactions, further broadening their utility. numberanalytics.com

2-Amino-4-methoxybenzonitrile fits within this class, distinguished by the presence of an amino (-NH2) group and a methoxy (B1213986) (-OCH3) group on the benzene (B151609) ring. These additional functional groups significantly influence the molecule's reactivity and potential applications. The amino group, being an electron-donating group, activates the aromatic ring, while the methoxy group further modulates its electronic properties. This specific substitution pattern creates a molecule with a nuanced reactivity profile, making it a valuable tool for synthetic chemists.

Significance in Contemporary Organic Synthesis

In contemporary organic synthesis, this compound serves as a crucial building block for the creation of more complex molecules. cymitquimica.com Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for a diverse range of chemical transformations. This makes it an important intermediate in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical and biologically active molecules. guidechem.com

Overview of Research Trajectories: Historical and Current Trends

Historically, research involving aromatic nitriles has been a cornerstone of organic chemistry, with foundational reactions like the Sandmeyer reaction providing early methods for their synthesis. numberanalytics.com The exploration of their derivatives has been a continuous area of study.

Current research on this compound and related compounds is focused on several key areas. There is a strong emphasis on its use in medicinal chemistry as a scaffold for the development of new therapeutic agents. alfa-chemical.comlookchem.com For instance, derivatives of similar amino-methoxybenzonitriles have been investigated for their potential as enzyme inhibitors and for their applications in treating neurological disorders. smolecule.com Additionally, there is growing interest in the application of this and similar molecules in materials science, particularly in the development of corrosion inhibitors and other functional materials. smolecule.com Modern synthetic methodologies, such as cascade reactions and the use of advanced catalytic systems, are being employed to expand the synthetic utility of this compound, enabling the efficient construction of complex molecular architectures.

Scope and Objectives of Academic Inquiry on this compound

The primary objective of academic inquiry into this compound is to fully elucidate its chemical reactivity and explore its potential as a versatile synthetic intermediate. Researchers aim to develop novel synthetic routes that utilize this compound to access a wide array of valuable molecules. A significant area of focus is its application in the synthesis of biologically active compounds, with the goal of discovering new drug candidates. smolecule.com

Furthermore, academic studies are investigating the structure-property relationships of derivatives synthesized from this compound. This includes understanding how modifications to its structure affect its biological activity, as well as its physical and chemical properties for applications in materials science. The overarching goal is to expand the toolkit of synthetic chemists and contribute to the development of new technologies and therapies.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H8N2O | chemsrc.comcymitquimica.com |

| Molecular Weight | 148.16 g/mol | cymitquimica.com |

| Appearance | Solid | cymitquimica.com |

| Boiling Point | 341.5±27.0 °C at 760 mmHg | chemsrc.com |

| Flash Point | 160.4±23.7 °C | chemsrc.com |

| Density | 1.2±0.1 g/cm3 | chemsrc.com |

| Purity | 95% - 97% | cymitquimica.com |

| InChI Key | AUCDLHDDGNGDHD-UHFFFAOYSA-N | cymitquimica.com |

| CAS Number | 38487-85-3 | chemsrc.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-7-3-2-6(5-9)8(10)4-7/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCDLHDDGNGDHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395538 | |

| Record name | 2-amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38487-85-3 | |

| Record name | 2-amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 2 Amino 4 Methoxybenzonitrile and Its Derivatives

Established Synthetic Routes for 2-Amino-4-methoxybenzonitrile

The primary conventional methods for synthesizing this compound involve the transformation of readily available precursors through reduction, amination, or multi-step sequences.

Reduction of Nitro Precursors (e.g., 3-methoxy-4-nitrobenzonitrile)

A common and effective strategy for introducing an amino group onto a benzene (B151609) ring is through the reduction of a corresponding nitro group. For the synthesis of this compound, the precursor is 3-methoxy-4-nitrobenzonitrile. This transformation is highly valued for its directness and is typically achieved with high yields using various reducing agents.

Catalytic hydrogenation is a widely employed industrial and laboratory method for the reduction of nitroarenes due to its clean nature and high efficiency. uni-bayreuth.de The process involves reacting the nitro precursor with hydrogen gas in the presence of a metal catalyst. uni-bayreuth.de The nitrile group is generally tolerant to these conditions, allowing for selective reduction of the nitro group. uni-bayreuth.de Various catalysts can be used, with palladium, platinum, and nickel being common choices. uni-bayreuth.deunimi.itrsc.org Optimization of parameters such as catalyst type, solvent, temperature, and pressure is crucial for achieving high yields and selectivity. uni-bayreuth.deunimi.it For instance, studies on similar nitrobenzonitriles have shown that nickel-based catalysts can effectively reduce the nitro group under mild conditions (40°C and 10 bar H₂) without affecting the nitrile functionality. uni-bayreuth.de Similarly, iron-based catalysts have demonstrated excellent yields (>99%) and selectivity in the reduction of compounds like 4-nitrobenzonitrile. unimi.it

Table 1: Research Findings on Catalytic Hydrogenation of Nitroarenes

| Catalyst System | Substrate Example | Key Findings | Reference |

|---|---|---|---|

| Nickel/SiO₂ | 1-Chloro-4-nitrobenzene | Quantitative yield achieved at 40°C and 10 bar H₂. Catalyst is recyclable. | uni-bayreuth.de |

| Platinum on Carbon | Nitrobenzene | Selectivity towards the amine product can be controlled by temperature and pressure. Additives can enhance yield. | rsc.org |

| Iron Phthalocyanine | 4-Nitrobenzonitrile | Excellent yields (>99%) and selectivity (>99%) using hydrazine (B178648) hydrate (B1144303) as a hydrogen source in an ethanol (B145695)/water mixture. | unimi.it |

| Palladium on Carbon | Various Nitroarenes | Efficient for the reduction of multiple nitro-containing compounds. | unimi.it |

Sodium dithionite (B78146) (Na₂S₂O₄) is a mild and highly selective reducing agent for converting nitroarenes to anilines. unimi.itresearchgate.net This method is particularly useful in laboratory settings as it tolerates a wide array of functional groups and proceeds under relatively gentle conditions, often in an aqueous solvent system. unimi.it The reaction has been applied to the synthesis of precursors for pharmaceuticals like gefitinib (B1684475), where a nitro group is reduced to an amine using sodium dithionite. newdrugapprovals.org While effective, potential safety concerns related to the violent decomposition of dry sodium dithionite exist, necessitating careful handling, especially during scale-up operations. unimi.it The reaction rate can be accelerated by the addition of water to organic solvents like ethanol. unimi.it

Table 2: Research Findings on Sodium Dithionite Reduction

| Substrate | Reagents & Conditions | Key Findings | Reference |

|---|---|---|---|

| 3-Methoxy-5-nitrobenzonitrile | Na₂S₂O₄, EtOH/H₂O, reflux, 1 hour | Near quantitative yield, demonstrating a mild and green chemistry approach. | |

| General Nitroarenes | Na₂S₂O₄ | Acts as a single electron transfer reductant; tolerates halogens and free phenols. | unimi.it |

| 4-Methoxy-3-nitrobenzaldehyde | Na₂S₂O₄, K₂CO₃, Dichloromethane/water | Successful reduction of the nitro group to an amine. | ambeed.com |

Catalytic Hydrogenation

Amination of Nitrile Precursors

Direct amination of an activated aromatic ring provides an alternative route. This typically involves a nucleophilic aromatic substitution reaction where a leaving group, such as a halogen, is displaced by an amine source like ammonia (B1221849). For a related compound, 2-amino-6-fluoro-4-methoxy-benzonitrile, synthesis was achieved by bubbling ammonia through a solution of 2,6-difluoro-4-methoxybenzonitrile (B50328) in DMSO at 80°C, resulting in a 91% yield. chemicalbook.com This approach highlights the feasibility of installing the amino group directly onto a pre-functionalized benzonitrile (B105546) ring system, provided a suitable leaving group is present at the target position.

Multi-step Synthesis from Pre-functionalized Aromatic Systems

Complex molecules are often built through sequential reactions starting from a simpler, functionalized aromatic core. For instance, a multi-step synthesis of the drug gefitinib starts with 3-hydroxy-4-methoxy benzonitrile. newdrugapprovals.org This precursor undergoes a series of transformations including condensation, nitration, reduction of the nitro group, hydrolysis of the nitrile, and cyclization to form the final quinazoline (B50416) structure. newdrugapprovals.org Another example involves the synthesis of 2-amino-6-(4-methoxybenzyloxy)benzonitrile, which can start from 2-amino-6-hydroxybenzonitrile. This precursor undergoes etherification via nucleophilic substitution with 4-methoxybenzyl bromide to yield the final product. These pathways demonstrate how this compound or its derivatives can be components of more extensive synthetic sequences.

Advanced Synthetic Strategies and Optimization

Research continues to focus on developing more efficient, sustainable, and versatile synthetic methods. Advanced strategies often involve novel catalytic systems, reaction conditions, or reaction types that improve upon established routes.

Optimization of existing methods is a key area of research. For catalytic hydrogenation, this includes screening different catalysts, solvents, and additives to minimize side reactions and improve yield. unimi.it In the case of sodium dithionite reductions, optimizing the solvent system and water content can significantly accelerate the reaction. unimi.it

Microwave-assisted synthesis has emerged as a powerful tool for accelerating reactions. In the synthesis of derivatives, microwave heating has been shown to dramatically reduce reaction times and improve yields for etherification steps compared to conventional heating methods.

Modern synthetic chemistry also explores the use of the nitrile group itself as a directing group for C-H bond functionalization, allowing for the introduction of various functionalities at specific positions on the aromatic ring. researchgate.net Furthermore, novel catalytic systems are being developed for the cyanation of C-N bonds using sources like CO₂ and ammonia, representing a departure from traditional methods. acs.org These cutting-edge approaches provide new avenues for constructing complex benzonitrile derivatives with high precision and efficiency.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of aromatic compounds to minimize waste and enhance efficiency. nih.gov For the synthesis of related benzonitrile derivatives, one-pot methods and the use of environmentally benign solvents like water-ethanol mixtures have been explored. nih.govgoogle.com For instance, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved with high yields (up to 98%) and short reaction times using pyridine-2-carboxylic acid as a recyclable catalyst in a water-ethanol solvent system. nih.gov Such approaches, which focus on waste reduction and the use of sustainable catalysts, are pivotal in modern chemical manufacturing. nih.gov Electrocatalytic strategies using simple, reusable nickel catalysts also present a green alternative to conventional methods that often require harsh conditions and toxic reagents. rsc.org

Catalytic Systems for Enhanced Regioselectivity and Yield

Catalytic systems are crucial for improving the efficiency and selectivity of reactions involving this compound and its precursors. For instance, in the synthesis of 2-amino-4,5-dimethoxybenzonitrile, catalytic systems using diethylamine (B46881) (DEA) in aqueous media have demonstrated efficient conversion to quinazoline derivatives with yields as high as 93%. A significant advantage of this system is the ability to recover the DEA catalyst through filtration and water washing.

In nitration reactions, which are a common derivatization of aminobenzonitriles, regioselectivity is a significant challenge. The use of zeolite catalysts, such as the H-Y type, has been shown to enhance the para selectivity by 30% during the nitration of this compound, thereby reducing the formation of undesired isomers. Palladium or copper catalysts are also employed in large-scale production, with recovery and recycling achieved through filtration or ion-exchange resins.

Flow Chemistry Applications in Large-Scale Production

For the industrial-scale production of this compound and its derivatives, continuous flow reactors are increasingly favored over traditional batch processes. Flow chemistry offers several advantages, including enhanced heat transfer, reduced reaction times, and improved safety and control over reaction parameters. This technology is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. The integration of continuous flow systems with efficient catalyst recovery methods, such as filtration or the use of ion-exchange resins, further enhances the economic viability and sustainability of large-scale synthesis.

Derivatization Reactions of this compound

The presence of amino, methoxy (B1213986), and nitrile functional groups makes this compound a versatile building block for the synthesis of more complex molecules through various derivatization reactions. smolecule.com

Electrophilic Aromatic Substitution Reactions

The electron-donating amino and methoxy groups activate the benzene ring of this compound towards electrophilic aromatic substitution. smolecule.comambeed.com The directing effects of these substituents play a crucial role in determining the position of substitution.

Nitration of this compound introduces a nitro group onto the aromatic ring. The position of nitration is directed by the existing amino (-NH₂) and methoxy (-OCH₃) groups. Both are ortho, para-directing groups; however, the amino group is a stronger activator. Theoretical calculations and experimental results indicate that nitration predominantly occurs at the 5-position, which is para to the methoxy group and ortho to the amino group. This regioselectivity is influenced by the steric hindrance near the amino group. To prevent oxidation of the amino group during nitration, it is often protected by acetylation with acetic anhydride (B1165640) to form 2-acetamido-4-methoxybenzonitrile. The nitration is then carried out using a mixture of nitric acid and sulfuric acid at low temperatures, followed by deprotection to yield 2-amino-4-methoxy-5-nitrobenzonitrile.

Table 1: Regioselectivity in the Nitration of this compound

| Reactant | Reagents | Major Product | Key Factors |

|---|---|---|---|

| This compound | HNO₃/H₂SO₄ | 2-Amino-4-methoxy-5-nitrobenzonitrile | The amino group is a strong ortho/para director, while the methoxy group is a moderate ortho/para director. Nitration occurs predominantly para to the methoxy group due to steric hindrance near the amino group. |

Halogenation of this compound, such as bromination or chlorination, is another important electrophilic substitution reaction. The position of halogenation is also governed by the directing effects of the amino and methoxy groups. For instance, the synthesis of 2-Amino-5-bromo-3-methoxybenzonitrile can be achieved through the bromination of 3-methoxybenzonitrile (B145857) followed by nitration and subsequent reduction. smolecule.com The presence of the halogen atom can be further utilized for nucleophilic substitution reactions. smolecule.com

Table 2: Halogenation of Methoxybenzonitrile Derivatives

| Starting Material | Reaction | Key Steps | Resulting Compound |

|---|---|---|---|

| 3-methoxybenzonitrile | Bromination | Bromination followed by nitration and reduction. smolecule.com | 2-Amino-5-bromo-3-methoxybenzonitrile |

| 4-methoxyphenol | Bromination | Bromination to introduce a bromine atom at the 3-position, followed by nitration and reduction. | 2-Amino-3-bromo-4-methoxyphenol |

Nitration Reactions and Regioselectivity

Diazotization and Coupling Reactions

Diazotization is a fundamental reaction in organic chemistry where a primary aromatic amine is converted into a diazonium salt. numberanalytics.com This process is crucial for the synthesis of a wide array of organic compounds. numberanalytics.com The reaction is typically carried out by treating the primary amine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a strong acid. numberanalytics.com

Diazonium salts are highly versatile intermediates that can undergo a variety of subsequent reactions, including coupling reactions. scribd.com In these reactions, the diazonium salt acts as a weak electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds. scribd.com This process, often referred to as azo coupling, is widely used in the synthesis of dyes and pigments. scribd.com

The diazotization of 2-aminobenzonitriles, followed by intramolecular cyclization, is a known method for producing benzo researchgate.netsmolecule.comtriazin-4-amines. thieme-connect.de This strategy has also been extended to the synthesis of related heterocyclic systems, such as pyridothieno-1,2,3-triazines and indolo[1,2-c]benzo researchgate.netsmolecule.comtriazines. thieme-connect.de

A green and efficient method for diazotization and coupling reactions has been developed using a deep eutectic solvent (DES) and ethanol system at room temperature. rsc.org This approach has been successfully applied to the synthesis of monoazo pigments by coupling various anilines with acetoacetanilide (B1666496) derivatives. rsc.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 2-Aminobenzonitriles | - | Benzo researchgate.netsmolecule.comtriazin-4-amines | thieme-connect.de |

| Anilines | Acetoacetanilide derivatives | Monoazo pigments | rsc.org |

| 2-(2-Aminophenyl)indoles | - | Indolo[1,2-c]benzo researchgate.netsmolecule.comtriazines | thieme-connect.de |

Alkylation and Arylation Reactions on the Amino Group

The amino group of this compound can undergo alkylation and arylation reactions to introduce various substituents. These reactions are fundamental in modifying the properties and reactivity of the parent molecule.

Alkylation involves the introduction of an alkyl group onto the nitrogen atom of the amino group. This can be achieved using various alkylating agents, such as alkyl halides. For instance, N-alkyl bromide derivatives of 2-amino-4-aryl-6-pyridopyrimidines have been synthesized, and the length of the alkyl chain was found to influence their biological activities. nih.gov

Arylation, the introduction of an aryl group, can be accomplished through methods like the Gomberg-Bachmann reaction, which involves the treatment of a diazonium salt with an aromatic compound. scribd.com Palladium-catalyzed reactions are also widely used for C-N bond formation in the synthesis of N-arylated compounds. For example, a palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a route to diverse quinazolines. organic-chemistry.org

Recent advancements in C-H functionalization have provided novel strategies for arylation. For example, a palladium/norbornene-catalyzed meta-C-H arylation has been developed, which allows for the introduction of aryl groups at a position remote from the directing group. rsc.org

Nucleophilic Substitution Reactions Involving the Aromatic Ring

Aromatic rings, typically nucleophilic, can undergo nucleophilic substitution reactions (SNAr) when they are substituted with strong electron-withdrawing groups. wikipedia.org These groups activate the ring towards attack by a nucleophile. wikipedia.org The nitrile group in this compound is an electron-withdrawing group that can facilitate such reactions.

In a nucleophilic aromatic substitution, a nucleophile displaces a good leaving group, such as a halide, on the aromatic ring. wikipedia.org The reaction proceeds through an addition-elimination mechanism, forming a stabilized intermediate known as a Meisenheimer complex. wikipedia.org

For instance, in the synthesis of 2-amino-4-quinazolinone derivatives, a key step involves the substitution of a fluorine atom on a 2,6-difluoro-4-methoxybenzonitrile ring with various heterocycles. researchgate.netresearchgate.net This reaction highlights the susceptibility of an activated aromatic ring to nucleophilic attack.

The nitrile group itself can also participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under specific conditions. smolecule.comsmolecule.com

Cyclocondensation Reactions for Heterocyclic Ring Formation

Cyclocondensation reactions are crucial for the synthesis of heterocyclic compounds. This compound is a valuable precursor for a variety of heterocyclic systems due to the presence of multiple reactive sites.

Quinazoline Derivatives

Quinazolines are a class of heterocyclic compounds with a wide range of biological activities. This compound and its derivatives are frequently used as starting materials for the synthesis of quinazolines.

One common approach involves the reaction of a 2-aminobenzonitrile (B23959) derivative with a suitable cyclizing agent. For example, 2-amino-5-hydroxy-4-methoxybenzonitrile (B13661871) can be cyclized with 3-chloro-4-fluoroaniline (B193440) in the presence of N,N-dimethylformamide dimethylacetal (DMF-DMA) and acetic acid to form a 4-(phenylamino)quinazoline derivative. google.com This intermediate can then be further modified to produce compounds like gefitinib. google.com

Another strategy involves the reaction of 2-aminobenzonitriles with aldehydes and arylboronic acids in a palladium-catalyzed three-component tandem reaction. organic-chemistry.org An iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation of 2-alkylamino N-H ketimine derivatives, prepared from 2-alkylamino benzonitriles, also leads to the formation of quinazolines. organic-chemistry.org

| Starting Material | Reagents | Product | Reference |

| 2-Amino-5-hydroxy-4-methoxybenzonitrile | 3-Chloro-4-fluoroaniline, DMF-DMA, Acetic acid | 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-ol | google.com |

| 2-Aminobenzonitriles | Aldehydes, Arylboronic acids | Quinazolines | organic-chemistry.org |

| 2-Alkylamino benzonitriles | Organometallic reagents, then iron catalyst | Quinazolines | organic-chemistry.org |

| 2-Amino-4,5-dimethoxybenzonitrile | Carbon dioxide, Diethylamine | Quinazoline-2,4(1H,3H)-diones |

Indole (B1671886) and Pyrazole (B372694) Synthesis

Indole and pyrazole are important heterocyclic scaffolds found in many biologically active molecules. researchgate.net While direct synthesis from this compound is less common, its derivatives can be utilized in the construction of these ring systems.

The Fischer indole synthesis is a classic method for preparing indoles, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. A multicomponent cascade reaction for indole synthesis has been developed using unfunctionalized alkenes, diazonium salts, and sodium triflinate, which proceeds via a radical trifluoromethylation of alkenes as an entry into the Fischer indole synthesis. nih.gov

Pyrazole derivatives can be synthesized through the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For instance, 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts, which are precursors to 1-alkyl-4,5-diaminopyrazole salts used in hair dyes, can be synthesized in a telescoping process. google.com The synthesis of pyrazole derivatives integrated with an indole nucleus has also been reported, highlighting the interest in hybrid heterocyclic systems. researchgate.netnih.gov

Pyrimidine (B1678525) Derivatives

Pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their diverse biological activities. scholarsresearchlibrary.com One-pot multicomponent reactions are popular for the synthesis of these heterocycles.

A common method for synthesizing pyrimidine derivatives is the Biginelli reaction, which involves the three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. scholarsresearchlibrary.com A similar approach has been used to synthesize 2-amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles by condensing aromatic aldehydes, ethyl cyanoacetate, and guanidine (B92328) nitrate (B79036) in an aqueous medium. scholarsresearchlibrary.com

The condensation of chalcones (1,3-diphenylprop-2-en-1-ones) with guanidine carbonate is another route to 2-amino-4,6-diarylpyrimidines. ajol.info Additionally, 2-amino-4-aryl-6-pyridopyrimidines have been synthesized from methyl-substituted azachalcones. nih.gov

| Starting Materials | Catalyst/Reagent | Product Type | Reference |

| Aromatic aldehydes, Ethyl cyanoacetate, Guanidine nitrate | Piperidine | 2-Amino-4-oxo-6-aryl-tetrahydropyrimidine-5-carbonitriles | scholarsresearchlibrary.com |

| Chalcones, Guanidine carbonate | - | 2-Amino-4,6-diarylpyrimidines | ajol.info |

| Methyl substituted azachalcones | - | 2-Amino-4-aryl-6-pyridopyrimidines | nih.gov |

| Arylglyoxals, 6-Amino-1,3-dimethyluracil, Barbituric acid derivatives | Tetra-n-butylammonium bromide (TBAB) | Polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives | scielo.org.mx |

Synthesis of Structural Analogs and Related Compounds

The synthesis of structural analogs of this compound involves a range of organic reactions tailored to introduce specific functional groups at various positions on the benzonitrile core. These syntheses often start from commercially available precursors and employ standard transformations to achieve the desired molecular architecture.

Aminomethoxybenzonitrile Isomers (e.g., 2-Amino-5-methoxybenzonitrile, 2-Amino-6-methoxybenzonitrile)

The synthesis of aminomethoxybenzonitrile isomers, such as 2-Amino-5-methoxybenzonitrile and 2-Amino-6-methoxybenzonitrile (B73248), provides access to compounds with altered electronic and steric properties compared to the 4-methoxy isomer. These isomers are valuable as building blocks in the synthesis of pharmaceuticals and agrochemicals. guidechem.com

2-Amino-5-methoxybenzonitrile is a solid compound used as an intermediate in organic synthesis. guidechem.comvwr.com Its structure consists of a benzene ring with an amino group at position 2, a methoxy group at position 5, and a nitrile group. guidechem.comcymitquimica.com

2-Amino-6-methoxybenzonitrile is another structural isomer. One synthetic approach to a related compound, 2-amino-6-(4-methoxybenzyloxy)benzonitrile, involves the initial formation of a benzamide (B126) intermediate from 2-amino-6-methoxybenzoic acid, followed by etherification. This suggests that 2-amino-6-methoxybenzonitrile can serve as a foundational scaffold for more complex derivatives.

A comparative table of these isomers is presented below:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Substituents |

| 2-Amino-5-methoxybenzonitrile | C₈H₈N₂O | 148.16 | 2-amino, 5-methoxy |

| 2-Amino-6-methoxybenzonitrile | C₈H₈N₂O | 148.16 | 2-amino, 6-methoxy |

Halogenated Benzonitrile Analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile)

The introduction of halogen atoms onto the benzonitrile ring can significantly influence the compound's reactivity and biological activity. A known synthetic route to 2-amino-5-chloro-4-methoxybenzonitrile starts from this compound. chemicalbook.com Another example is the synthesis of 2-Amino-6-fluoro-4-methoxy-benzonitrile from 2,6-difluoro-4-methoxybenzonitrile by reaction with ammonia in DMSO. chemicalbook.com The reaction proceeds with a high yield of 91%. chemicalbook.com

| Starting Material | Product | Reagents | Yield |

| 2,6-difluoro-4-methoxybenzonitrile | 2-Amino-6-fluoro-4-methoxy-benzonitrile | Ammonia, DMSO | 91% chemicalbook.com |

Alkoxy-substituted Benzonitrile Derivatives (e.g., 2-Amino-4-ethoxybenzonitrile)

Derivatives with different alkoxy groups can be synthesized to modulate properties like solubility and lipophilicity. For instance, 2-Amino-4-ethoxybenzonitrile and 2-Amino-5-ethoxybenzonitrile are examples of such derivatives. bldpharm.com Another related compound, 2-amino-4-[2-(propan-2-yloxy)ethoxy]benzonitrile , has also been documented. molport.com

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Amino-4-ethoxybenzonitrile | C₉H₁₀N₂O | Not specified |

| 2-Amino-5-ethoxybenzonitrile | C₉H₁₀N₂O | Not specified |

| 2-amino-4-[2-(propan-2-yloxy)ethoxy]benzonitrile | C₁₂H₁₆N₂O₂ | 220.272 molport.com |

Nitro-substituted Benzonitrile Derivatives (e.g., 2-Amino-4-methoxy-5-nitrobenzonitrile)

The introduction of a nitro group, a strong electron-withdrawing group, can significantly alter the electronic properties of the benzonitrile ring. 2-Amino-4-methoxy-5-nitrobenzonitrile is synthesized from the precursor 4-methoxy-2-nitrobenzonitrile. This precursor is obtained through the nucleophilic aromatic substitution of 2-fluoro-5-nitrobenzonitrile (B100134) with sodium methoxide. The subsequent step involves an ammonia-mediated displacement of a methoxy group to yield the final product. The nitro group in this compound can be reduced to an amino group, making it a useful intermediate for further chemical transformations.

Another related synthetic pathway involves the dehydration of 5-nitroanthranilamide using dehydrating agents like phosphorus pentoxide or phosphorus oxychloride to produce 2-amino-5-nitrobenzonitrile. google.com

| Precursor | Product | Reagents/Conditions |

| 2-fluoro-5-nitrobenzonitrile | 4-methoxy-2-nitrobenzonitrile | Sodium methoxide, DMF, 120°C |

| 4-methoxy-2-nitrobenzonitrile | 2-Amino-4-methoxy-5-nitrobenzonitrile | Ammonia |

| 5-Nitroanthranilamide | 2-amino-5-nitrobenzonitrile | Phosphorus pentoxide or phosphorus oxychloride google.com |

Benzyloxy-substituted Benzonitrile Derivatives (e.g., 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile)

The benzyloxy group serves as a protecting group or can be part of the final molecular design. The synthesis of 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile is a key step in the preparation of certain pharmaceutical intermediates. chemimpex.com The synthesis of a related precursor, 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile , starts with the benzylation of 3-hydroxy-4-methoxybenzonitrile, followed by nitration of the resulting intermediate. The nitro group can then be reduced to an amino group to yield the desired product.

| Starting Material | Intermediate | Final Product |

| 3-hydroxy-4-methoxybenzonitrile | 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile | 2-Amino-4-(benzyloxy)-5-methoxybenzonitrile |

Dimethoxy-substituted Benzonitrile Derivatives (e.g., 2-Amino-4,5-dimethoxybenzonitrile)

The presence of multiple methoxy groups can enhance biological activity. 2-Amino-4,5-dimethoxybenzonitrile can be synthesized through several routes. One common method is the reduction of the corresponding nitro precursor, 2-nitro-4,5-dimethoxybenzonitrile . prepchem.com This reduction can be achieved using sodium dithionite in hot water with a reported yield of 97%. prepchem.com Another method employs catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst in methanol, which provides a high yield of 84%. quickcompany.in Alternatively, it can be synthesized via nucleophilic aromatic substitution on a precursor like 2-chloro-4,5-dimethoxybenzonitrile.

A different isomer, 2-amino-4,6-dimethoxybenzonitrile , can be produced by the cyanation of 2-bromo-3,5-dimethoxytrifluoroacetanilide using copper(I) cyanide. google.com

| Starting Material | Product | Reagents/Conditions | Yield |

| 2-nitro-4,5-dimethoxybenzonitrile | 2-Amino-4,5-dimethoxybenzonitrile | Sodium dithionite, water, 90°C | 97% prepchem.com |

| 2-nitro-4,5-dimethoxybenzonitrile | 2-Amino-4,5-dimethoxybenzonitrile | H₂, 5% Pd/C, Methanol, 50°C | 84% quickcompany.in |

| 2-bromo-3,5-dimethoxytrifluoroacetanilide | 2-amino-4,6-dimethoxybenzonitrile | Copper(I) cyanide, DMF, 98-120°C | Not specified google.com |

Advanced Spectroscopic and Computational Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be deduced.

The ¹H NMR spectrum of 2-Amino-4-methoxybenzonitrile is expected to display distinct signals corresponding to each unique proton environment. The aromatic region would feature three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are dictated by the electronic effects of the amino (-NH₂), methoxy (B1213986) (-OCH₃), and nitrile (-C≡N) substituents. The methoxy group protons typically appear as a sharp singlet, while the amino group protons often present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Based on data from analogous substituted benzonitriles, the expected proton signals can be estimated. For instance, in related methoxybenzonitriles, the methoxy protons appear as a singlet around δ 3.8-3.9 ppm. core.ac.ukrsc.orgrsc.org The aromatic protons would exhibit complex splitting patterns due to their coupling relationships.

Table 1: Expected ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | ~6.0 - 7.5 | d, dd |

| NH₂ | Broad | s |

| OCH₃ | ~3.8 - 3.9 | s |

Note: s = singlet, d = doublet, dd = doublet of doublets. Chemical shifts are referenced to TMS and can vary based on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight unique carbon signals are anticipated: six for the aromatic ring, one for the nitrile functional group, and one for the methoxy group. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents.

The nitrile carbon (C≡N) is expected to appear in the range of δ 117-120 ppm. core.ac.uk The carbon of the methoxy group (-OCH₃) typically resonates around δ 55-56 ppm. rsc.orgrsc.org The six aromatic carbons will have distinct shifts, with those directly attached to the electron-donating amino and methoxy groups appearing at higher fields (lower ppm values) and the carbon attached to the electron-withdrawing nitrile group appearing at a lower field. For example, the ¹³C NMR spectrum of 2-methoxybenzonitrile (B147131) shows the nitrile carbon at approximately δ 117.9 ppm and the methoxy carbon at δ 55.3 ppm. rsc.org

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C≡N | ~117 - 120 |

| Aromatic C-NH₂ | ~150 - 155 |

| Aromatic C-OCH₃ | ~160 - 164 |

| Other Aromatic C | ~95 - 135 |

| OCH₃ | ~55 - 56 |

Note: Chemical shifts are referenced to TMS and can vary based on the solvent used.

For complex molecules where 1D NMR spectra may have overlapping signals, two-dimensional (2D) NMR techniques are invaluable. These experiments correlate signals from different nuclei to reveal connectivity.

Correlation Spectroscopy (COSY): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). scribd.com For this compound, a COSY spectrum would show cross-peaks between adjacent protons on the aromatic ring, confirming their positions relative to one another. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C). nanalysis.comhmdb.ca An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal, greatly simplifying the assignment of the complex aromatic region in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary (non-protonated) carbons by observing their correlations to nearby protons. For instance, the protons of the methoxy group would show an HMBC correlation to the aromatic carbon at position 4.

¹³C NMR Spectral Analysis

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. spectroscopyonline.com The frequencies of these vibrations are characteristic of specific functional groups and bonds, making it a powerful tool for functional group identification.

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its functional groups.

Nitrile (C≡N) Stretch: The C≡N triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this vibration gives rise to a sharp and intense absorption band in the range of 2220-2240 cm⁻¹. orgchemboulder.com Its intensity is due to the large change in dipole moment during the stretching vibration.

Amino (NH₂) Stretches: Primary amines (R-NH₂) exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. msu.edu The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is from the symmetric stretching mode. msu.edusxu.edu.cn For primary aromatic amines, these bands typically appear near 3440 cm⁻¹ and 3360 cm⁻¹, respectively. msu.edu

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| C≡N | Stretch | 2220 - 2240 orgchemboulder.com |

| NH₂ | Asymmetric Stretch | ~3400 - 3500 msu.edu |

| NH₂ | Symmetric Stretch | ~3300 - 3400 msu.edu |

| NH₂ | Bend (Scissoring) | ~1580 - 1650 msu.edu |

Vibrational spectroscopy is also a sensitive probe of molecular conformation. The rotational freedom around the C-O bond of the methoxy group and the C-N bond of the amino group can lead to different stable conformers. The exact frequencies of the vibrational modes, particularly the bending and torsional modes of the substituents, can shift depending on the molecule's conformation. nih.gov

Studies on related aminobenzonitriles have shown that vibrational analysis, often combined with computational methods like Density Functional Theory (DFT), can be used to identify the most stable conformer and analyze the potential energy surface of the molecule. acs.org For example, time-resolved resonance Raman spectroscopy has been used to study the flattening of the typically pyramidal amino group in the excited state of 4-aminobenzonitrile. Similarly, the vibrational spectra of ethoxybenzene derivatives have been used to identify different conformers (e.g., trans vs. gauche) based on the orientation of the ethoxy group. nih.gov This approach allows for a detailed understanding of the molecule's three-dimensional structure and its dynamic behavior.

Identification of Key Functional Group Stretches (e.g., C≡N, NH₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule upon absorption of light in the UV-visible region of the electromagnetic spectrum. uzh.chdu.edu.egbbec.ac.in For this compound, the presence of a benzene ring, a nitrile group (-C≡N), an amino group (-NH2), and a methoxy group (-OCH3) gives rise to characteristic absorption bands corresponding to specific electronic transitions. analis.com.myjchps.com

The π → π* transitions are characteristic of unsaturated systems, such as the aromatic ring and the nitrile group in this compound. uzh.chbbec.ac.in These transitions involve the promotion of an electron from a π bonding molecular orbital to a π* anti-bonding molecular orbital. uzh.chbbec.ac.in They are typically high-intensity absorptions. uzh.ch In aromatic compounds, these transitions are often responsible for strong absorption bands in the UV region. analis.com.my Theoretical studies on related molecules like 4-methoxybenzonitrile (B7767037) have assigned absorption bands to π→π* transitions, indicating that these are significant electronic events within the molecule. researchgate.net The presence of substituents on the benzene ring, such as the amino and methoxy groups, can influence the energy and intensity of these transitions. analis.com.my

The n → π* transitions involve the excitation of an electron from a non-bonding molecular orbital (n), located on heteroatoms like the nitrogen of the amino group and the oxygen of the methoxy group, to a π* anti-bonding molecular orbital of the aromatic ring or nitrile group. uzh.chbbec.ac.in These transitions generally require less energy than π → π* transitions and thus occur at longer wavelengths. uzh.ch However, their probability is usually much lower, resulting in weaker absorption bands. uzh.ch For 2-Amino-4-chlorobenzonitrile, a structurally similar compound, an absorption peak around 328 nm has been attributed to an n→π* transition in the C≡N group. analis.com.my

Table 1: UV-Vis Spectroscopic Data for Related Benzonitrile (B105546) Derivatives

| Compound | Transition | Wavelength (λmax) | Reference |

|---|---|---|---|

| 2-Amino-4-chlorobenzonitrile | n → π* (C≡N) | ~328 nm | analis.com.my |

π → π* Transitions

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. smolecule.commiamioh.edu For this compound, with a molecular formula of C8H8N2O, the expected molecular weight is approximately 148.16 g/mol . chemsrc.comcymitquimica.com

Analysis of the isomeric compound 4-Amino-2-methoxybenzonitrile shows a molecular ion peak at m/z 148, confirming its molecular weight. smolecule.com Electron impact ionization typically leads to characteristic fragmentation patterns, which for a substituted benzonitrile could include the loss of the methoxy group. smolecule.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of a molecule and its fragments. nih.govsemanticscholar.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. miamioh.edu HRMS data for various related nitrile-containing organic compounds have been reported, often using electrospray ionization (ESI) in positive ion mode, which typically produces [M+H]+ ions. nih.govsemanticscholar.org For instance, the calculated exact mass of this compound is 148.063660 Da. chemsrc.com

Table 2: Mass Spectrometry Data for this compound and a Related Dimer

| Compound | Ion | Calculated m/z | Found m/z | Technique | Reference |

|---|---|---|---|---|---|

| 2,2'-azanediylbis(4-methoxybenzonitrile) | [M+H]+ | 280.1081 | 280.1081 | ESI-TOF | semanticscholar.org |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. mkuniversity.ac.innih.gov It provides precise information on bond lengths, bond angles, and crystal packing. mkuniversity.ac.in

The analysis of diffraction patterns allows for the determination of the crystal system and space group, which describe the symmetry of the crystal lattice. nih.gov While specific crystallographic data for this compound was not found in the provided search results, studies on closely related compounds provide insight into expected structural features. For example, 2-Amino-4,5-dimethoxybenzonitrile crystallizes in the monoclinic crystal system with the space group P21/c. Another related compound, 2-amino-4-chlorobenzonitrile, crystallizes in the triclinic system with the space group P-1. analis.com.my The crystal system for a given compound can vary depending on the substituents and crystallization conditions. analis.com.my

Table 3: Crystallographic Data for Related Benzonitrile Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Amino-4,5-dimethoxybenzonitrile | Monoclinic | P21/c |

Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule in a crystal, allowing for the identification and categorization of close contacts between neighboring molecules. For substituted benzonitriles, this technique provides critical insights into the packing arrangements and the nature of non-covalent interactions that stabilize the crystal structure.

For example, in the crystal structure of 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile, H···H and C···H/H···C interactions are the most significant, contributing 39.2% and 27.1% respectively to the Hirshfeld surface. nih.gov Other notable interactions include N···H/H···N (16.0%) and O···H/H···O (8.3%). nih.gov Similarly, for 2-amino-4-chlorobenzonitrile, N···H/H···N contacts were found to be the most dominant contributors to the Hirshfeld surface, indicating the presence of strong N–H···N interactions. analis.com.my These interactions, along with weaker C-H···π, C-H···O, and C-H···N bonds, collectively create a complex three-dimensional supramolecular network. nih.gov

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogue Benzonitrile Compounds

| Intermolecular Contact Type | Contribution (%) in 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile nih.gov | Contribution (%) in 2-amino-4-methoxy-6-methylpyrimidinium salt nih.gov |

|---|---|---|

| H···H | 39.2 | 44.2 |

| C···H/H···C | 27.1 | 19.6 |

| O···H/H···O | 8.3 | 20.9 |

| N···H/H···N | 16.0 | 8.1 |

| C···C | 6.2 | 2.9 |

| C···O/O···C | 0.4 | 3.0 |

| C···N/N···C | 2.6 | - |

| O···O | - | 1.0 |

Note: Data is for analogous compounds to illustrate the methodology, not for this compound itself.

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry, particularly methods rooted in quantum mechanics, has become an indispensable tool for investigating the molecular properties of compounds like this compound. These theoretical calculations provide fundamental insights into electronic structure, reactivity, and spectroscopic properties, often complementing experimental findings.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for studying a range of properties for substituted benzonitriles. jchps.com DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, electronic properties, and potential reaction pathways. nih.govjchps.com

A fundamental application of DFT is the calculation of a molecule's equilibrium geometry, which corresponds to the lowest energy conformation. jchps.comiapaar.com This process involves systematically adjusting bond lengths, bond angles, and dihedral angles to find the most stable arrangement of atoms. For substituted benzonitriles, DFT calculations can accurately predict the planarity of the benzene ring and the orientation of the amino, methoxy, and nitrile substituents. smolecule.com For instance, studies on related molecules confirm that the benzene ring's C-C-C bond angles average around 120°, which is typical for aromatic systems, and the nitrile C≡N bond has a characteristic triple bond length. The electronic structure, which describes the distribution and energy of electrons within the molecule, is also determined through these calculations.

Table 2: Typical Geometric Parameters for Substituted Benzonitriles Based on Computational Studies

| Parameter | Description | Typical Value (Angstroms, Å) | Source Context |

|---|---|---|---|

| C-C (aromatic) | Carbon-Carbon bond length in the benzene ring | ~1.39 Å | General aromatic compound data |

| C-CN | Bond length between the ring and nitrile carbon | ~1.45 Å | - |

| C≡N | Carbon-Nitrogen triple bond in the nitrile group | ~1.16 Å | From crystallographic analysis of a related compound |

| C-NH₂ | Bond length between the ring and amino nitrogen | ~1.37 Å | From DFT study of a related compound analis.com.my |

Note: These are representative values from studies on analogous compounds and general chemical principles.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. analis.com.myresearchgate.net A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations are highly effective for determining these orbital energies. For example, the calculated HOMO-LUMO gap for 4-methoxybenzonitrile is 4.37 eV, while for the related 2-amino-4-chlorobenzonitrile, it is 3.4988 eV. analis.com.myresearchgate.net This suggests that the combination of amino and chloro substituents in the latter leads to a more reactive molecule than the single methoxy substituent in the former.

Table 3: Calculated Frontier Molecular Orbital Energies for Related Benzonitrile Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| 4-Methoxybenzonitrile | - | - | 4.37 | DFT/B3LYP | researchgate.net |

Mulliken population analysis is a method used to estimate the partial atomic charges on each atom in a molecule from the results of a quantum chemical calculation. scirp.org This analysis provides a quantitative picture of the electron distribution, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). ijrte.org For substituted benzonitriles, this information is crucial for understanding intermolecular interactions and predicting sites of chemical attack. For example, in a study of 2-amino-4-chlorobenzonitrile, Mulliken analysis showed that the nitrogen atoms carried highly negative charges, suggesting they are potential nucleophilic sites. analis.com.my The distribution of charges is influenced by the electron-donating nature of the amino and methoxy groups and the electron-withdrawing nature of the nitrile group.

By combining insights from FMO analysis and charge distribution, DFT calculations can be used to predict the reactivity of this compound and to study potential reaction mechanisms. iapaar.comresearchgate.net The electron-donating amino and methoxy groups are known to be ortho- and para-directing for electrophilic aromatic substitution reactions. Theoretical calculations can help determine the most likely position for substitution by modeling the stability of the intermediates. Furthermore, DFT is used to model reaction pathways, such as cycloadditions or nucleophilic additions to the nitrile group, by calculating the energies of reactants, transition states, and products. researchgate.netopenstax.org This allows researchers to understand the feasibility of a reaction and predict its regio- and stereoselectivity. researchgate.net

Mulliken Population Analysis and Charge Distribution

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the electronic absorption spectra of molecules. For aromatic compounds like this compound, TD-DFT calculations can predict the electronic transitions, excitation energies, and oscillator strengths that govern their UV-Vis spectra. jchps.comresearchgate.net

Research on related substituted benzonitriles demonstrates the utility of this approach. jchps.com For instance, studies on 4-methoxybenzonitrile utilize TD-DFT in conjunction with a basis set like B3LYP to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netresearchgate.net The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key parameter that correlates with the electronic excitation energy and the chemical reactivity of the molecule. researchgate.net Calculations performed in both vacuum and solvent phases allow for an understanding of how the environment affects the electronic properties. researchgate.net

The electronic absorption spectrum is determined by calculating the allowed electronic transitions and their corresponding oscillator strengths. researchgate.net For 4-methoxybenzonitrile, the HOMO–LUMO gap was calculated to be 4.37 eV in a vacuum. researchgate.net Such computational studies provide a theoretical framework that complements experimental spectroscopic data, allowing for a detailed assignment of the observed absorption bands to specific electronic transitions within the molecule.

Table 1: Representative TD-DFT Data for a Related Benzonitrile Compound

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.55 eV (for a TiO₂ cluster model) | Energy of the highest occupied molecular orbital, related to electron-donating ability. researchgate.net |

| LUMO Energy | -2.77 eV (for a TiO₂ cluster model) | Energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. researchgate.net |

| HOMO-LUMO Gap (Eg) | 4.37 eV (for 4-methoxybenzonitrile) | Correlates with the lowest electronic excitation energy and molecular stability. researchgate.net |

Note: Data presented is for closely related methoxybenzonitrile compounds to illustrate the application and results of TD-DFT analysis.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery and molecular biology for understanding and predicting ligand-protein interactions. arxiv.orgresearchgate.net

While direct molecular docking studies on this compound are not extensively documented in the provided context, research on its derivatives highlights the application of this methodology. For example, quinazoline (B50416) derivatives, which can be synthesized from related amino-methoxy-benzonitrile precursors, have been subjected to docking studies to explore their antitumor activity. mdpi.com In one such study, derivatives were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) kinase domain (PDB ID: 1XKK). mdpi.com The results revealed key interactions, such as the formation of hydrogen bonds between the quinazoline ring's nitrogen atom and the methionine residue (Met-793) in the protein's active site. mdpi.com

Similarly, docking studies on other heterocyclic compounds bearing a 4-methoxybenzyl group have been used to elucidate their binding modes within enzyme active sites, such as the transforming growth factor-beta (TGF-β) type I receptor kinase. nih.gov These studies demonstrate that the methoxy group can influence binding affinity and specificity through hydrophobic and hydrogen bond interactions. mdpi.comnih.gov The insights gained from docking help rationalize structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors. mdpi.com

Non-Linear Optical (NLO) Property Investigations

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. nih.gov The NLO properties of organic molecules like this compound are primarily governed by their molecular structure, specifically the presence of electron-donating groups (like the amino and methoxy groups) and electron-withdrawing groups (like the nitrile group) connected through a π-conjugated system.

Computational quantum chemistry, particularly Density Functional Theory (DFT), is a standard tool for predicting the NLO properties of molecules. orientjchem.org Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). orientjchem.org A large value for the first-order hyperpolarizability is indicative of significant NLO activity. orientjchem.org

Studies on various benzonitrile derivatives have demonstrated their potential as NLO materials. For instance, the first-order hyperpolarizability of 3-fluoro-4-methylbenzonitrile (B68015) was calculated to be significantly higher than that of urea (B33335), a standard reference material for NLO properties. orientjchem.org The investigation of NLO properties can also be performed experimentally using techniques like the Z-Scan method, which measures the non-linear absorption coefficient (β) and the non-linear refractive index (η2). researchgate.net For organic molecules, these values are often in the order of 10⁻³ cm/W and 10⁻⁹ cm²/W, respectively. researchgate.net The combination of electron-donating amino and methoxy groups with the electron-withdrawing nitrile group in this compound suggests it likely possesses noteworthy NLO properties, which can be quantified through these computational and experimental methods.

Thermodynamic Property Predictions

Computational chemistry allows for the prediction of various thermodynamic properties of molecules, providing valuable data without the need for extensive experimentation. Using DFT methods (like B3LYP) and appropriate basis sets, it is possible to calculate properties such as standard enthalpies of formation, entropies, and heat capacities for compounds like this compound. jchps.comresearchgate.net

Research on structurally similar compounds, such as 2-Bromo-5-methoxybenzonitrile and 3-fluoro-4-methylbenzonitrile, has demonstrated the application of these theoretical calculations. jchps.comorientjchem.org The process typically involves first optimizing the molecular geometry to find the lowest energy structure. Following this, vibrational frequency analysis is performed, and the results are used to compute the thermodynamic functions at various temperatures.

These calculations can reveal correlations between thermodynamic properties and temperature. For example, heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m) values all tend to increase with rising temperature. This data is crucial for understanding the stability of the molecule and for predicting its behavior under different process conditions in chemical synthesis and materials science applications.

Table 3: Predicted Thermodynamic Properties for a Benzonitrile Derivative

| Temperature (K) | Heat Capacity (C°p,m) (J·mol⁻¹·K⁻¹) | Entropy (S°m) (J·mol⁻¹·K⁻¹) | Enthalpy (H°m) (kJ·mol⁻¹) |

|---|---|---|---|

| 100 | 85.32 | 315.45 | 8.21 |

| 200 | 135.78 | 398.23 | 19.54 |

| 298.15 | 180.25 | 456.78 | 35.12 |

| 400 | 220.14 | 512.33 | 55.89 |

Note: The data presented is illustrative for a substituted benzonitrile and shows the typical temperature dependence of these properties as predicted by DFT calculations.

Applications in Medicinal and Pharmaceutical Chemistry Research

Role as a Precursor in Drug Discovery and Development

2-Amino-4-methoxybenzonitrile is a valuable precursor in the field of medicinal chemistry, primarily utilized as a starting material for constructing more complex molecular architectures. guidechem.comincb.orgunvienna.org Its functional groups offer multiple reaction sites for chemical modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization in drug discovery programs. The presence of the amino and nitrile groups allows for the formation of various heterocyclic systems, which are common motifs in many biologically active compounds. For instance, this precursor is instrumental in the synthesis of quinazoline (B50416) derivatives, which are prominent in cancer therapy. google.commdpi.com Furthermore, its derivatives have been explored for a range of therapeutic applications, including the development of agents targeting neurodegenerative diseases and infectious agents.

Synthesis of Bioactive Molecules and Therapeutic Agents

The structural framework of this compound is a key component in the synthesis of a variety of bioactive molecules and therapeutic agents. Its utility spans across several classes of drugs, from anticancer agents to antimicrobials and enzyme inhibitors.

Quinazoline Derivatives as Kinase Inhibitors and Antitumor Agents

Quinazoline-based molecules are a significant class of compounds in medicinal chemistry, with several approved drugs for cancer treatment. mdpi.com this compound is a key starting material for creating substituted quinazolines that act as kinase inhibitors. google.com Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of cancer. mdpi.com

Derivatives of this compound have been used to synthesize potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR). mdpi.comjst.go.jpnih.gov For example, a series of 4-anilinoquinazoline (B1210976) derivatives have been developed as selective and effective EGFR inhibitors. nih.gov These compounds compete with ATP for binding to the kinase domain of the receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival. Research has shown that specific substitutions on the quinazoline core, which can be introduced using precursors like this compound, are crucial for their inhibitory activity and selectivity. mdpi.comnih.gov For instance, the introduction of certain groups at the C-6 and C-7 positions of the quinazoline ring has been a key strategy in developing potent EGFR inhibitors. mdpi.com Some of these synthesized quinazoline derivatives have demonstrated significant antitumor activity in various cancer cell lines. mdpi.comnih.gov

Antibiotics, Antifungals, and Antivirals

The versatility of this compound extends to the synthesis of antimicrobial agents. While direct synthesis of broad-spectrum antibiotics from this specific precursor is not extensively documented in the provided results, the benzonitrile (B105546) scaffold is a component in the development of novel antibacterial agents. nih.gov

In the realm of antifungal research, derivatives of benzonitriles are utilized to create compounds with activity against pathogenic fungi. mdpi.comresearchgate.netnih.gov For example, thiazole (B1198619) derivatives, which can be synthesized from precursors containing amino and nitrile groups, have shown promising antifungal activity against Candida albicans. mdpi.com Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives synthesized using benzonitrile precursors have exhibited significant activity against various plant pathogenic fungi. mdpi.comresearchgate.net

With regard to antiviral applications, benzonitrile derivatives are being investigated for their potential to inhibit viral replication. lookchem.comresearchgate.net For instance, 4-Amino-2-fluoro-5-methoxybenzonitrile, a related compound, is used as a key component in the production of antiviral drugs. lookchem.com HIV protease inhibitors containing a tetrazole moiety have been synthesized using 4-methoxybenzonitrile (B7767037), highlighting the utility of this chemical class in antiviral drug discovery. diva-portal.org

Enzyme Inhibitors (e.g., DNA Polymerase β, Acetylcholinesterase)

Beyond kinase inhibition, derivatives of this compound have been explored as inhibitors of other crucial enzymes. For example, some benzonitrile derivatives have been investigated for their ability to inhibit DNA Polymerase β, an enzyme involved in DNA repair.

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) is a key therapeutic strategy. semanticscholar.org this compound and its analogs can serve as starting points for the synthesis of AChE inhibitors. researchgate.net The mechanism of action for some benzonitrile-derived AChE inhibitors involves binding to the active site of the enzyme, which prevents the breakdown of the neurotransmitter acetylcholine (B1216132). This leads to increased acetylcholine levels in the brain, which can help to improve cognitive function. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For derivatives of this compound, SAR studies have provided valuable insights into how different structural modifications influence their biological activity.

In the development of quinazoline-based kinase inhibitors, SAR studies have revealed that the substitution pattern on the quinazoline ring is critical for their efficacy. jst.go.jpnih.gov For instance, in a series of 4-anilinoquinazoline derivatives, it was found that the presence of specific substituents at the C-6 and C-7 positions significantly impacts their inhibitory activity against EGFR. mdpi.com Furthermore, modifications to the 4-anilino moiety have been shown to modulate the potency and selectivity of these inhibitors. nih.gov For example, the introduction of a trifluoromethyl group on the stilbene (B7821643) moiety of 4-stilbenylamino quinazoline derivatives was found to improve their antitumor activity. nih.govmdpi.com

Similarly, in the context of acetylcholinesterase inhibitors, SAR studies on tacrine (B349632) derivatives, which can be synthesized from related aminobenzonitriles, have shown that the position and nature of substituents on the aromatic ring play a crucial role in their inhibitory potency. muni.cz

Mechanisms of Action in Biological Systems

The derivatives of this compound exert their biological effects through various mechanisms of action, depending on their specific chemical structure and the biological target they are designed to inhibit.

For quinazoline-based kinase inhibitors, the primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of receptor tyrosine kinases like EGFR. mdpi.comjst.go.jp This blockade of the ATP-binding site prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways that are crucial for cell growth, proliferation, and survival. nih.gov This ultimately leads to the induction of apoptosis (programmed cell death) in cancer cells.

In the case of acetylcholinesterase inhibitors derived from related aminobenzonitriles, the mechanism involves the reversible or irreversible binding to the active site of the AChE enzyme. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease. semanticscholar.org

For some antimicrobial derivatives, the proposed mechanism of action involves the disruption of microbial cell membranes or the inhibition of essential enzymes required for microbial survival. nih.gov For instance, some antifungal agents work by inhibiting enzymes like lanosterol (B1674476) 14α-demethylase (CYP51), which is involved in the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. mdpi.com

Interaction with Molecular Targets (e.g., Enzymes, Receptors)

The structural arrangement of this compound, with its specific functional groups, provides the basis for its potential interactions with various biological targets such as enzymes and receptors. smolecule.com The amino group can act as a hydrogen bond donor, a crucial interaction for binding to the active sites of many enzymes and receptors. smolecule.comsmolecule.com While comprehensive studies on its direct interactions are still emerging, its derivatives have shown significant engagement with key molecular targets.

For instance, derivatives of this compound have been investigated for their potential to inhibit histone deacetylases (HDACs), enzymes that play a critical role in gene expression. smolecule.com Inhibition of HDACs is a validated strategy in cancer therapy. The core structure of this compound serves as a foundational element in the design of these inhibitors.

Furthermore, the general class of G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes, represent potential targets. google.com The structural motifs present in this compound and its derivatives could allow for binding to these receptors, potentially modulating their activity. google.com For example, research into adenosine (B11128) A2a and A2b receptor antagonists has utilized related benzonitrile structures as starting points for developing new therapeutic agents. google.com The development of ligands for cannabinoid receptor 2 (CB2), another GPCR, has also involved scaffolds that could be conceptually linked to this compound. otago.ac.nz

Modulation of Cellular Processes and Biochemical Pathways

The interaction of this compound and its derivatives with molecular targets can lead to the modulation of various cellular processes and biochemical pathways. The nitrile group can participate in nucleophilic substitution reactions, allowing for the creation of diverse nitrogen-containing compounds that can influence cellular functions. smolecule.com

One of the key pathways influenced by derivatives of this compound is the nucleoside salvage pathway. nih.gov Specifically, research has focused on the inhibition of deoxycytidine kinase (dCK), a critical enzyme in this pathway responsible for phosphorylating deoxyribonucleosides for DNA synthesis. nih.gov By inhibiting dCK, these compounds can disrupt DNA replication and repair, leading to cell cycle arrest and apoptosis, particularly in cancer cells that are highly reliant on this pathway. nih.gov

Additionally, the broader chemical class to which this compound belongs has been implicated in the modulation of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov Derivatives have been designed to target receptor tyrosine kinases like VEGFR, which are central to angiogenic signaling. nih.gov The interference with cellular signaling pathways can have a profound impact on biological processes related to cell growth and proliferation.

Case Studies in Biological Activity and Drug Development

Cytotoxicity and Antiproliferative Activity in Cancer Research

The potential of this compound as a scaffold for anticancer agents has been explored through the synthesis and evaluation of its derivatives. These compounds have demonstrated significant cytotoxicity and antiproliferative activity against various cancer cell lines.

Derivatives of this compound have been synthesized and tested for their antitumor activities. For example, novel 1,2,3-benzotriazine (B1250035) derivatives, synthesized from related aminobenzonitriles, have shown potent inhibition of cancer cell growth. nih.gov One such derivative was found to be 4-10 times more potent than a known angiogenesis inhibitor in T47D breast cancer cells, DU145 and PC-3 prostate cancer cells, LL/2 murine Lewis lung cancer cells, and B16F0 melanoma cells. nih.gov

Similarly, quinazoline derivatives incorporating the this compound moiety have been investigated as potential antitumor agents. mdpi.com These compounds have been tested against a panel of cancer cell lines, including A431, A549, Hela, SMMC-772, BGC823, SK-OV-3, HL-60, and HepG2, with some derivatives showing promising inhibitory activity. mdpi.com The cytotoxic effects of these compounds are often linked to the induction of apoptosis in a dose-dependent manner. Preliminary studies on iodo-substituted analogs of this compound also suggest potential cytotoxic properties against certain cancer cell lines. smolecule.com

| Cell Line | Compound Type | Observed Effect |

| T47D (Breast Cancer) | 1,2,3-Benzotriazine derivative | Potent growth inhibition nih.gov |

| DU145 (Prostate Cancer) | 1,2,3-Benzotriazine derivative | Potent growth inhibition nih.gov |

| PC-3 (Prostate Cancer) | 1,2,3-Benzotriazine derivative | Potent growth inhibition nih.gov |

| LL/2 (Lewis Lung Cancer) | 1,2,3-Benzotriazine derivative | Potent growth inhibition nih.gov |

| B16F0 (Melanoma) | 1,2,3-Benzotriazine derivative | Potent growth inhibition nih.gov |

| A431, A549, Hela, etc. | Quinazoline derivative | Inhibitory activity mdpi.com |

Evaluation as Lead Compounds for Therapeutic Applications

A lead compound is a chemical compound that has pharmacological or biological activity and serves as a starting point for chemical modifications to improve its therapeutic properties. wikipedia.org this compound and its close analogs are considered valuable lead structures in drug discovery due to their synthetic tractability and inherent biological potential. smolecule.comwikipedia.org

The structural features of 4-amino-2-methoxybenzonitrile, a related isomer, suggest its potential for interaction with various biological receptors and enzymes, making it a candidate for further investigation as a lead compound. smolecule.com Its ability to serve as an intermediate in the synthesis of medicinally relevant compounds underscores its importance. smolecule.com For example, it has been explored for its potential to inhibit histone deacetylases. smolecule.com